tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate
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Overview
Description
Tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate is a chemical compound with the molecular formula C11H23N3O2 It is commonly used in various scientific research applications due to its unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-(piperazin-1-yl)ethoxy)ethanol. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving a base such as sodium hydride or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while hydrolysis results in the formation of amines and carbon dioxide .
Scientific Research Applications
Tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including polymers and agrochemicals.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate receptor function by binding to receptor sites and altering their conformation .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate: Similar in structure but with an additional ethoxy group.
Tert-butyl N-{2-[2-(methylamino)ethoxy]ethyl}carbamate: Contains a methylamino group instead of a piperazine ring.
Uniqueness
Tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate is unique due to its piperazine ring, which imparts specific chemical reactivity and biological activity. This makes it particularly valuable in medicinal chemistry for the development of drugs targeting neurological pathways .
Properties
IUPAC Name |
tert-butyl N-[2-(2-piperazin-1-ylethoxy)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O3/c1-13(2,3)19-12(17)15-6-10-18-11-9-16-7-4-14-5-8-16/h14H,4-11H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZQSMJZEPYQNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCN1CCNCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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